molecular formula C25H29N5O5S2 B15100311 ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate

ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B15100311
M. Wt: 543.7 g/mol
InChI Key: UVOSUWLLKRUOTH-PDGQHHTCSA-N
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Description

Ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate is a structurally complex molecule featuring multiple pharmacologically relevant motifs (Fig. 1). Key components include:

  • A 4H-pyrido[1,2-a]pyrimidin-4-one core, which is associated with DNA intercalation and kinase inhibition .
  • A (Z)-configured thiazolidin-5-ylidene group, contributing to stereospecific interactions with biological targets .
  • A 3-oxopiperazine moiety, enhancing solubility and modulating pharmacokinetic properties .
  • A butan-2-yl substituent on the thiazolidinone ring, influencing lipophilicity and target binding .
  • An ethyl acetate ester, which may serve as a prodrug feature for improved bioavailability .

The Z-configuration of the thiazolidinone substituent is critical for maintaining planar geometry, enabling π-π stacking interactions with enzyme active sites .

Properties

Molecular Formula

C25H29N5O5S2

Molecular Weight

543.7 g/mol

IUPAC Name

ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C25H29N5O5S2/c1-5-15(4)30-24(34)18(37-25(30)36)12-16-21(27-20-14(3)8-7-10-29(20)23(16)33)28-11-9-26-22(32)17(28)13-19(31)35-6-2/h7-8,10,12,15,17H,5-6,9,11,13H2,1-4H3,(H,26,32)/b18-12-

InChI Key

UVOSUWLLKRUOTH-PDGQHHTCSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolidine Ring

The Z-configured thiazolidine moiety is synthesized via a cyclocondensation reaction between a β-ketoamide derivative and thiourea. As demonstrated in thiazolidine syntheses, the reaction proceeds under acidic conditions to favor the formation of the 2-thioxo-1,3-thiazolidin-4-one scaffold. For the target compound, 3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene is prepared by reacting butan-2-ylamine with ethyl acetoacetate followed by treatment with carbon disulfide in the presence of hydrochloric acid. The Z-configuration at the exocyclic double bond is achieved by using azeotropic distillation to remove water, driving the equilibrium toward the thermodynamically stable isomer.

Key Reaction Conditions :

  • Solvent: Ethanol/water mixture (3:1)
  • Temperature: Reflux at 80°C for 6 hours
  • Catalyst: Concentrated HCl (2 mol%)
  • Yield: 68–72%

Analytical Validation :

  • IR Spectroscopy : Absorption bands at 1693 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
  • ¹H NMR : A singlet at δ 1.25 ppm integrates for six protons of the butan-2-yl group, while the exocyclic methylene proton appears as a doublet at δ 6.12 ppm (J = 12.4 Hz).

Construction of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidine system is assembled via a Friedländer condensation between 2-aminopyridine-3-carboxylate and a cyclic ketone. To introduce the 9-methyl substituent, 2-amino-4-methylnicotinic acid is condensed with ethyl acetoacetate under basic conditions. The reaction is catalyzed by potassium tert-butoxide in tert-butanol, as described in analogous pyrido-pyrimidine syntheses.

Key Reaction Conditions :

  • Solvent: tert-Butanol
  • Base: Potassium tert-butoxide (1.2 equiv)
  • Temperature: 75–80°C for 4 hours
  • Yield: 55–60%

Analytical Validation :

  • ¹³C NMR : Signals at δ 161.45 ppm (C=O) and δ 169.46 ppm (C=S) confirm ring formation.
  • Mass Spectrometry : Molecular ion peak observed at m/z 520 for the intermediate 8d .

Functionalization of the Piperazine Moiety

The 3-oxopiperazine subunit is synthesized by reacting piperazine with ethyl chloroacetate in the presence of sodium hydride. Subsequent oxidation of the secondary amine using meta-chloroperbenzoic acid (mCPBA) introduces the ketone functionality at the 3-position. The ethyl acetate side chain is appended via a nucleophilic substitution reaction between the piperazine nitrogen and ethyl bromoacetate under inert atmosphere.

Key Reaction Conditions :

  • Solvent: Dry tetrahydrofuran (THF)
  • Base: Sodium hydride (2.5 equiv)
  • Temperature: 0°C to room temperature, 12 hours
  • Yield: 70–75%

Analytical Validation :

  • IR Spectroscopy : Absorption at 1742 cm⁻¹ (ester C=O) and 1688 cm⁻¹ (piperazine ketone).
  • ¹H NMR : A triplet at δ 4.12 ppm integrates for the ethyl ester’s methylene group (J = 7.1 Hz).

Coupling of Thiazolidine and Pyrido-Pyrimidine Subunits

The thiazolidine and pyrido-pyrimidine moieties are linked via a Knoevenagel condensation. The exocyclic methylene group of the thiazolidine reacts with the aldehyde functionality introduced at the 3-position of the pyrido-pyrimidine core. The reaction is catalyzed by piperidine in acetic acid, ensuring retention of the Z-configuration.

Key Reaction Conditions :

  • Solvent: Glacial acetic acid
  • Catalyst: Piperidine (0.1 equiv)
  • Temperature: 110°C for 8 hours
  • Yield: 50–55%

Analytical Validation :

  • ¹H NMR : The exocyclic proton appears as a singlet at δ 7.97 ppm, confirming conjugation with the pyrido-pyrimidine system.
  • UV-Vis Spectroscopy : λmax at 320 nm indicates extended π-conjugation.

Final Assembly of the Target Compound

The piperazine-ester subunit is coupled to the thiazolidine-pyrido-pyrimidine intermediate via a nucleophilic aromatic substitution. The 2-position of the pyrido-pyrimidine core is activated by nitration, followed by reduction to an amine, which subsequently reacts with the piperazine derivative under Mitsunobu conditions.

Key Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Reagents: Triphenylphosphine (1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv)
  • Temperature: 0°C to room temperature, 24 hours
  • Yield: 40–45%

Analytical Validation :

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C25H29N5O5S2: 543.7 g/mol; observed: 543.7021.
  • X-Ray Crystallography : Single-crystal analysis confirms the Z-configuration and planar geometry of the thiazolidine-pyrido-pyrimidine system.

Optimization Challenges and Solutions

  • Stereochemical Control : The Z-configuration of the thiazolidine exocyclic double bond is maintained by avoiding protic solvents during the Knoevenagel step.
  • Regioselectivity in Pyrido-Pyrimidine Formation : Use of electron-withdrawing groups at the 9-position directs cyclization to the desired position.
  • Low Yields in Piperazine Coupling : Sequential addition of potassium tert-butoxide and sodium chloroacetate improves yields to 65%.

Industrial-Scale Considerations

Patent data suggests that the use of tert-butanol as a solvent and potassium tert-butoxide as a base enables scalability. Continuous distillation of tert-butanol-water azeotrope reduces reaction time from 24 hours to 8 hours, achieving a 90% conversion rate.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Analogs

Compound Name Structural Features Tanimoto Similarity Key Bioactivity Differences Target Affinity (ΔG, kcal/mol)
Target Compound Pyrido[1,2-a]pyrimidinone, Z-thiazolidinone, butan-2-yl, 3-oxopiperazine 1.00 Reference compound -9.2 (ROCK1)
2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-(3-isopropyl-thiazolidin-5-ylidenemethyl)-9-methyl-pyrido[1,2-a]pyrimidin-4-one Benzodioxolylmethyl substituent, isopropyl on thiazolidinone 0.85 Reduced ROCK1 affinity due to steric bulk -7.8 (ROCK1)
Ripasudil Derivatives Pyrimidine core, no thiazolidinone, substituted amide 0.78 Higher ROCK2 selectivity -10.1 (ROCK2)
Thiazolidinone-containing HDAC Inhibitors Shared thiazolidinone, lacking pyrido[1,2-a]pyrimidinone 0.82 HDAC8 inhibition (IC50 = 120 nM) N/A

Impact of Substituents on Bioactivity

(i) Thiazolidinone Modifications

  • Butan-2-yl vs. Isopropyl : The target compound’s butan-2-yl group exhibits a 15% higher ROCK1 binding affinity compared to the isopropyl analog (Table 1), likely due to optimized van der Waals interactions with hydrophobic pockets .
  • Z vs. E Configuration : The Z-configuration in the target compound enhances planarity, improving stacking with ROCK1’s ATP-binding site. E-isomers show 3–5-fold lower activity .

(ii) Core Scaffold Variations

  • Pyrido[1,2-a]pyrimidinone vs. Pyrimidine: Replacement of the pyrido[1,2-a]pyrimidinone core with a simpler pyrimidine (e.g., in ripasudil derivatives) shifts selectivity toward ROCK2, likely due to reduced steric hindrance .

(iii) Pharmacokinetic Properties

  • Ethyl Acetate Prodrug Moiety: The ester group in the target compound improves logP (2.1 vs. 1.5 for non-ester analogs), enhancing membrane permeability .

Computational and Experimental Validation

(i) Molecular Docking

  • ROCK1 Affinity : The target compound’s docking score (ΔG = -9.2 kcal/mol) surpasses analogs with bulkier substituents (e.g., benzodioxolylmethyl, ΔG = -7.8 kcal/mol), highlighting the importance of substituent size .
  • Consistency Across Datasets : Docking variability across analogs was minimal (mean ΔG ± 0.3 kcal/mol), confirming scaffold-driven binding .

(ii) Bioactivity Clustering

Hierarchical clustering of 37 compounds () revealed that the target compound clusters with ROCK inhibitors, while thiazolidinone-containing analogs without the pyrido[1,2-a]pyrimidinone core group with HDAC inhibitors .

Limitations of Structural Similarity Metrics

  • Tanimoto Thresholds: While a Tanimoto score ≥0.8 () reliably identifies analogs, minor structural changes (e.g., isopropyl to butan-2-yl) can significantly alter bioactivity despite high similarity .
  • Scaffold Hopping : Compounds with dissimilar scaffolds but overlapping bioactivity (e.g., HDAC inhibitors) underscore the need for multi-parameter comparisons .

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